molecular formula C9H11BrN2O3S B14828779 N-(2-Bromo-3-cyclopropoxypyridin-4-YL)methanesulfonamide

N-(2-Bromo-3-cyclopropoxypyridin-4-YL)methanesulfonamide

Katalognummer: B14828779
Molekulargewicht: 307.17 g/mol
InChI-Schlüssel: RQTUNBHRXXFRKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Bromo-3-cyclopropoxypyridin-4-YL)methanesulfonamide is an organic compound that features a pyridine ring substituted with a bromo group, a cyclopropoxy group, and a methanesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-3-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a pyridine derivative, followed by the introduction of the cyclopropoxy group through a nucleophilic substitution reaction. The final step involves the sulfonamidation of the intermediate compound to yield the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the process is also a key consideration in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Bromo-3-cyclopropoxypyridin-4-YL)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, potentially altering the oxidation state of the sulfur atom in the sulfonamide group.

    Coupling Reactions: The pyridine ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

N-(2-Bromo-3-cyclopropoxypyridin-4-YL)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(2-Bromo-3-cyclopropoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromo and cyclopropoxy groups can also contribute to the binding affinity and specificity of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound features a similar pyridine ring and sulfonamide group but differs in the substituents on the pyridine ring.

    N-(2-Fluoro-3-cyclopropoxypyridin-4-YL)methanesulfonamide: This compound has a fluoro group instead of a bromo group, which can affect its reactivity and binding properties.

Uniqueness

N-(2-Bromo-3-cyclopropoxypyridin-4-YL)methanesulfonamide is unique due to the combination of its bromo, cyclopropoxy, and sulfonamide groups. This combination of functional groups can provide distinct reactivity and binding characteristics, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C9H11BrN2O3S

Molekulargewicht

307.17 g/mol

IUPAC-Name

N-(2-bromo-3-cyclopropyloxypyridin-4-yl)methanesulfonamide

InChI

InChI=1S/C9H11BrN2O3S/c1-16(13,14)12-7-4-5-11-9(10)8(7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)

InChI-Schlüssel

RQTUNBHRXXFRKB-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)NC1=C(C(=NC=C1)Br)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.